

A Comparative Stability Analysis of Anhydrous Amoxicillin and Amoxicillin Trihydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Amoxicillin*

Cat. No.: B1667256

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of two common forms of the antibiotic amoxicillin: the anhydrous form and the trihydrate form. The selection of the appropriate form of an active pharmaceutical ingredient (API) is critical in drug development, influencing formulation, manufacturing, storage, and ultimately, the efficacy and safety of the final product. This analysis is supported by experimental data from various studies to aid in informed decision-making.

Introduction

Amoxicillin is a broad-spectrum β -lactam antibiotic widely used to treat bacterial infections. It is available in several forms, with the anhydrous and trihydrate forms being of primary interest for solid dosage formulations. While chemically identical in terms of the active molecule, the presence of water of hydration in the trihydrate form significantly impacts its physicochemical properties, most notably its stability. Generally, amoxicillin trihydrate is considered the more stable solid form compared to its anhydrous and sodium salt counterparts.^{[1][2]} This enhanced stability is attributed to its crystalline structure, where water molecules contribute to a more stable lattice, making it less susceptible to degradation.^[1]

Data Presentation: Comparative Stability

While direct head-to-head quantitative stability studies under identical stress conditions are not extensively available in publicly accessible literature, the following table summarizes key

stability characteristics and findings from various studies on amoxicillin trihydrate. The data for anhydrous amoxicillin is less common due to the preference for the more stable trihydrate form in pharmaceutical formulations.

Parameter	Amoxicillin (Anhydrous)	Amoxicillin Trihydrate	References
Solid-State Stability	Generally considered less stable than the trihydrate form.[2] More susceptible to degradation influenced by temperature and humidity.	More stable in the solid state due to its crystalline structure.[1] It is non-hygroscopic, which contributes to its stability.[1] However, it is still sensitive to high temperatures and humidity.[1][3] The degradation in the solid state at 37°C and 50°C follows first-order kinetics.[1]	[1][2][3]
Thermal Stability	Data not readily available for direct comparison.	Dehydration (loss of water molecules) occurs at around 107°C, followed by decomposition at higher temperatures (around 185°C).[4] Increased crystallinity, which can be influenced by the powder's pH, enhances thermal stability.[5][6][7]	[4][5][6][7]
Stability in Solution	Susceptible to hydrolysis of the β -lactam ring.	The degradation in aqueous solution is pH-dependent, with optimal stability in a citrate buffer at pH 5.8-6.5.[1] The degradation follows	[1][8][9]

pseudo-first-order kinetics.^[8] Both acidic and basic conditions accelerate hydrolysis.
^[9]

Photostability	Susceptible to degradation upon exposure to light.	Shows degradation when exposed to sunlight, emphasizing the need for protective packaging. ^[3]
----------------	--	---

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of drug stability. The following are outlines of key experimental protocols used in the stability analysis of amoxicillin.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This method is designed to separate and quantify amoxicillin from its degradation products, thus providing a clear measure of its stability under various stress conditions.

- Instrumentation: A standard HPLC system equipped with a UV detector is used.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.
- Mobile Phase: A typical mobile phase consists of a mixture of a phosphate buffer (pH adjusted to around 5.0) and an organic modifier like methanol or acetonitrile. The composition can be isocratic or a gradient.
- Flow Rate: A flow rate of 1.0 mL/min is often used.
- Detection: UV detection is typically performed at 220 nm or 229 nm.
- Sample Preparation:

- For Capsules/Powder: The contents are accurately weighed and dissolved in a suitable solvent (e.g., mobile phase or water) to achieve a known concentration.
- For Oral Suspensions: A measured volume of the reconstituted suspension is diluted with a suitable solvent to the desired concentration.
- Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

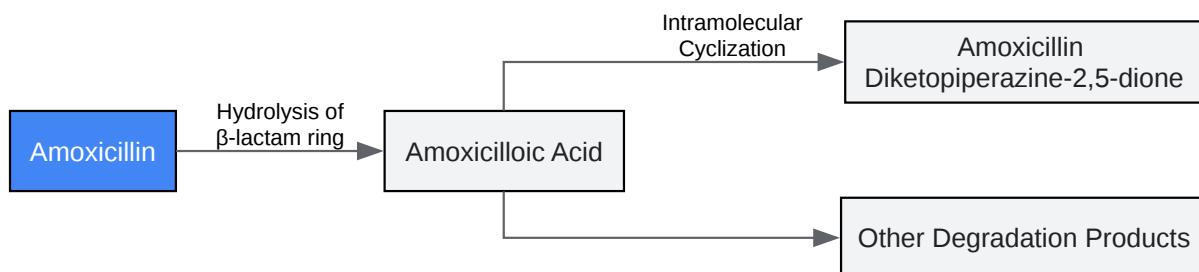
Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical method.

- Acid Hydrolysis: The drug substance is exposed to an acidic solution (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a specified period.
- Base Hydrolysis: The drug is treated with a basic solution (e.g., 0.1 M NaOH) at room temperature.
- Oxidative Degradation: The drug is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.
- Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 80-100°C) for a defined time.
- Photodegradation: The drug substance is exposed to UV light (e.g., 254 nm) or a combination of UV and visible light.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal stability of the solid forms.

- DSC Protocol:
 - A small, accurately weighed sample (typically 1-5 mg) is placed in an aluminum pan.

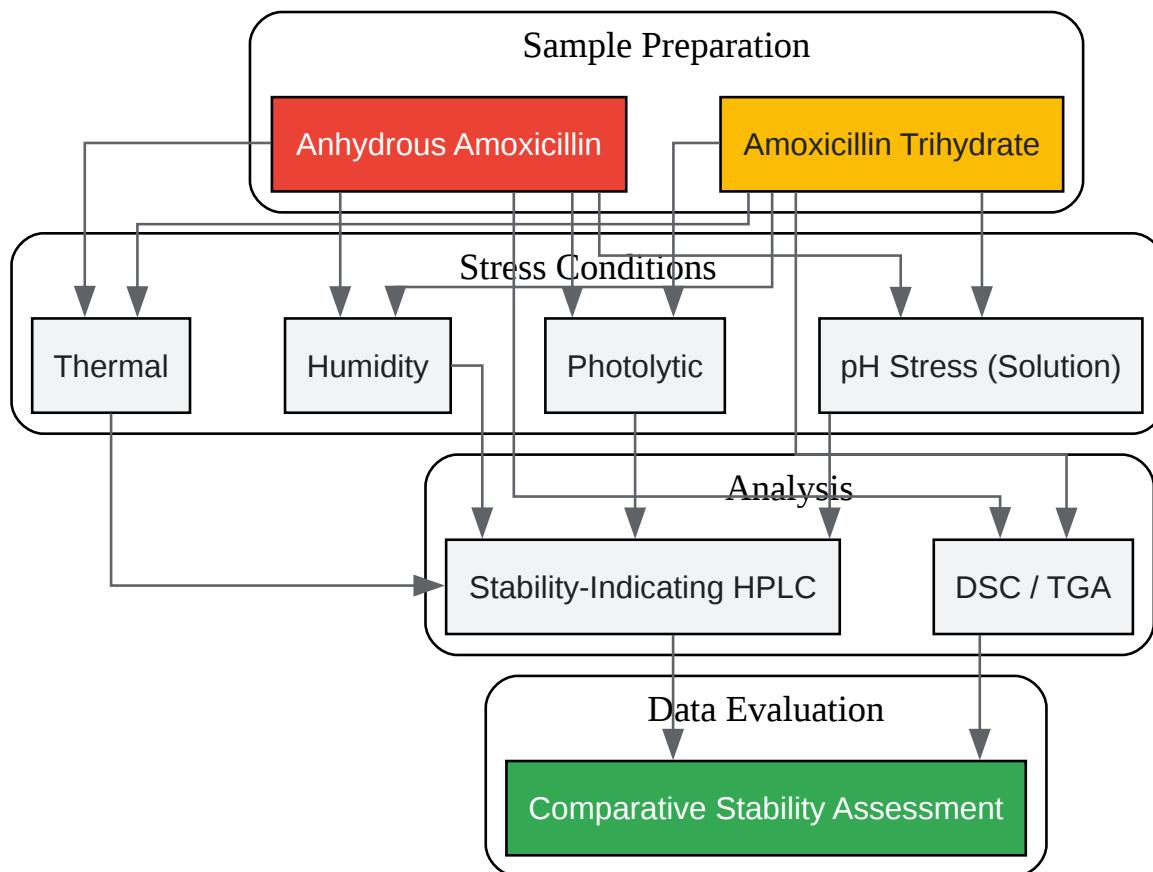

- The sample is heated at a constant rate (e.g., 10 K/min) over a specified temperature range (e.g., from room temperature to 300°C).
- The heat flow to or from the sample is measured and plotted against temperature to identify thermal events like melting and decomposition.^[4]

- TGA Protocol:
 - A small, accurately weighed sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen).
 - The mass of the sample is continuously monitored as a function of temperature.
 - The resulting TGA curve shows mass loss associated with events like dehydration and decomposition.^[4]

Visualizations

Amoxicillin Degradation Pathway

The primary degradation route for amoxicillin involves the hydrolysis of the β -lactam ring, which is susceptible to both acidic and basic conditions. This initial step leads to the formation of amoxicilloic acid. Further degradation can occur, leading to other products such as amoxicillin diketopiperazine-2,5-dione.



[Click to download full resolution via product page](#)

Caption: Major degradation pathway of Amoxicillin.

Experimental Workflow for Comparative Stability Analysis

The logical flow for conducting a comparative stability analysis involves sample preparation, exposure to stress conditions, and subsequent analysis to quantify the remaining active ingredient and identify degradation products.

[Click to download full resolution via product page](#)

Caption: Workflow for comparative stability analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. usp-pqm.org [usp-pqm.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. Investigation of the solid state properties of amoxicillin trihydrate and the effect of powder pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the solid state properties of amoxicillin trihydrate and the effect of powder pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The stability of amoxicillin trihydrate and potassium clavulanate combination in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Stability Analysis of Anhydrous Amoxicillin and Amoxicillin Trihydrate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1667256#comparative-stability-analysis-of-l-amoxicillin-and-amoxicillin-trihydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com